molecular formula C11H12N2 B1628536 2-(Quinolin-8-yl)ethan-1-amine CAS No. 910381-50-9

2-(Quinolin-8-yl)ethan-1-amine

Cat. No.: B1628536
CAS No.: 910381-50-9
M. Wt: 172.23 g/mol
InChI Key: AWLDVDHLEXTALM-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yl)ethan-1-amine is an organic compound with the molecular formula C11H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-8-yl)ethan-1-amine typically involves the reaction of quinoline with ethylamine. One common method is the reductive amination of quinoline-8-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-8-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Quinolin-8-yl)ethan-1-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Quinolin-8-yl)ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    2-(Quinolin-8-yl)ethanol: A reduced form of 2-(Quinolin-8-yl)ethan-1-amine.

    Quinoline-8-carboxylic acid: An oxidized form of this compound.

Uniqueness: this compound is unique due to its specific amine functional group, which allows it to participate in a variety of chemical reactions and biological interactions. This functional group also makes it a valuable intermediate in the synthesis of more complex quinoline derivatives .

Properties

IUPAC Name

2-quinolin-8-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1-5,8H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLDVDHLEXTALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CCN)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585435
Record name 2-(Quinolin-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910381-50-9
Record name 2-(Quinolin-8-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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